molecular formula C5H8F2O2 B1432691 4,4-Difluoro-3-methylbutanoic acid CAS No. 1785096-82-3

4,4-Difluoro-3-methylbutanoic acid

Cat. No. B1432691
M. Wt: 138.11 g/mol
InChI Key: SMSZEQDQZWBCGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4-Difluoro-3-methylbutanoic acid is a chemical compound with the CAS Number: 1785096-82-3 . It has a molecular weight of 138.11 and its IUPAC name is 4,4-difluoro-3-methylbutanoic acid . The compound is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for 4,4-Difluoro-3-methylbutanoic acid is 1S/C5H8F2O2/c1-3(5(6)7)2-4(8)9/h3,5H,2H2,1H3,(H,8,9) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4,4-Difluoro-3-methylbutanoic acid is a liquid at room temperature .

Scientific Research Applications

  • Scientific Field: Bioorganic Chemistry

    • Application : A compound similar to 4,4-Difluoro-3-methylbutanoic acid, known as 3-amino-4,4-difluoro-3-methylbutanoic acid hydrochloride, is used in scientific research .
    • Results or Outcomes : The outcomes of using this compound in research are not specified in the source. It’s likely used as a reagent or intermediate in various chemical reactions .
  • Scientific Field: Bioorganic Chemistry

    • Application : A series of fluorescently labeled fatty acids of various chain lengths with 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl (Me 4-BODIPY-8) residue in the ω-position were synthesized . These acids were used to prepare new fluorescently labeled phosphatidylcholines, sphingomyelin, and galactosyl ceramide .
    • Results or Outcomes : The outcomes of using this compound in research are not specified in the source. It’s likely used as a reagent or intermediate in various chemical reactions .
  • Scientific Field: Bioorganic Chemistry

    • Application : A compound similar to 4,4-Difluoro-3-methylbutanoic acid, known as 3-amino-4,4-difluoro-3-methylbutanoic acid hydrochloride, is used in scientific research .
    • Results or Outcomes : The outcomes of using this compound in research are not specified in the source. It’s likely used as a reagent or intermediate in various chemical reactions .
  • Scientific Field: Bioorganic Chemistry

    • Application : A series of fluorescently labeled fatty acids of various chain lengths with 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl (Me 4-BODIPY-8) residue in the ω-position were synthesized . These acids were used to prepare new fluorescently labeled phosphatidylcholines, sphingomyelin, and galactosyl ceramide .
    • Results or Outcomes : The outcomes of using this compound in research are not specified in the source. It’s likely used as a reagent or intermediate in various chemical reactions .
  • Scientific Field: Bioorganic Chemistry

    • Application : A compound similar to 4,4-Difluoro-3-methylbutanoic acid, known as 3-amino-4,4-difluoro-3-methylbutanoic acid hydrochloride, is used in scientific research .
    • Results or Outcomes : The outcomes of using this compound in research are not specified in the source. It’s likely used as a reagent or intermediate in various chemical reactions .
  • Scientific Field: Bioorganic Chemistry

    • Application : A series of fluorescently labeled fatty acids of various chain lengths with 4,4-difluoro-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene-8-yl (Me 4-BODIPY-8) residue in the ω-position were synthesized . These acids were used to prepare new fluorescently labeled phosphatidylcholines, sphingomyelin, and galactosyl ceramide .
    • Results or Outcomes : The outcomes of using this compound in research are not specified in the source. It’s likely used as a reagent or intermediate in various chemical reactions .

Safety And Hazards

The compound is classified under GHS05 and GHS07 hazard pictograms . The hazard statements associated with it include H227, H302, H315, H318, and H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

4,4-difluoro-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8F2O2/c1-3(5(6)7)2-4(8)9/h3,5H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSZEQDQZWBCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-3-methylbutanoic acid

CAS RN

1785096-82-3
Record name 4,4-difluoro-3-methylbutanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Hikishima, M Isobe, S Koyanagi, S Soeda… - Bioorganic & medicinal …, 2006 - Elsevier
9-(5′,5′-Difluoro-5′-phosphonopentyl)guanine (DFPP-G) and its hypoxanthine analogue (DFPP-H) were modified by introducing a methyl group to all possible positions of the linker …
Number of citations: 31 www.sciencedirect.com
BG Jones - 1995 - researchportal.bath.ac.uk
Intracellular pH (pH*) is one of the most important factors which influence metabolic processes in cells and affects the sensitivity of tumour cells to drugs. Measurement of pH* is …
Number of citations: 3 researchportal.bath.ac.uk
BG Jones - 1995 - search.proquest.com
tftnhr. Page 1 19F NMR SENSORS FOR THE MEASUREMENT OF pH IN BIOLOGICAL SYSTEMS Submitted by Brian George Jones for the degree of PhD of the University of Bath 1995 …
Number of citations: 0 search.proquest.com

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